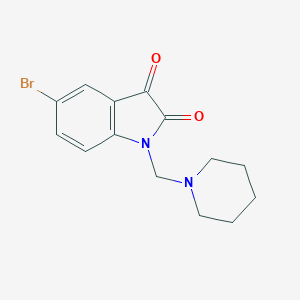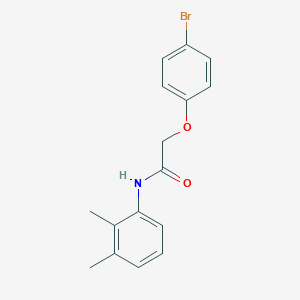![molecular formula C19H15NO B187660 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one CAS No. 64257-24-5](/img/structure/B187660.png)
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one, also known as PDQ, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound has been shown to have a variety of physiological and biochemical effects, making it a valuable tool for investigating a range of biological processes. In
Aplicaciones Científicas De Investigación
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has a wide range of potential applications in scientific research. One of the most promising areas of research involves the use of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one as a fluorescent probe for imaging biological systems. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to DNA and RNA, making it a valuable tool for investigating the structure and function of nucleic acids. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to interact with a variety of proteins, including enzymes and receptors, making it a useful tool for studying protein-protein interactions and signaling pathways.
Mecanismo De Acción
The mechanism of action of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is not fully understood, but it is thought to involve the formation of stable complexes with DNA and RNA. 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to selectively bind to the minor groove of DNA, where it can interfere with the binding of transcription factors and other DNA-binding proteins. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the activity of certain enzymes, including topoisomerases and kinases, which play important roles in DNA replication and repair.
Efectos Bioquímicos Y Fisiológicos
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can induce DNA damage and apoptosis in cancer cells, making it a potential chemotherapeutic agent. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one has been shown to inhibit the growth of certain bacteria and fungi, making it a potential antimicrobial agent. In vivo studies have demonstrated that 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can reduce inflammation and oxidative stress, making it a potential therapeutic agent for a range of diseases, including neurodegenerative disorders and cardiovascular disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its selectivity for DNA and RNA, which allows for specific labeling and imaging of these molecules in biological systems. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is relatively easy to synthesize and purify, making it a cost-effective tool for scientific research. However, one limitation of 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one is its potential toxicity, particularly at high concentrations. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be difficult to deliver to specific tissues or cells in vivo, which can limit its usefulness in certain applications.
Direcciones Futuras
There are many potential future directions for research involving 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one. One area of research involves the development of new 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one derivatives that have improved selectivity or reduced toxicity. Additionally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used as a tool for investigating the role of nucleic acids in disease, including cancer and viral infections. Finally, 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one could be used in combination with other imaging or therapeutic agents to improve the specificity and efficacy of these treatments.
Métodos De Síntesis
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid with an aldehyde or ketone. Another method involves the reaction of 2-nitrobenzaldehyde with aniline, followed by reduction of the resulting nitro compound. The resulting 4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one compound can then be purified using standard chromatography techniques.
Propiedades
Número CAS |
64257-24-5 |
|---|---|
Nombre del producto |
4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
Fórmula molecular |
C19H15NO |
Peso molecular |
273.3 g/mol |
Nombre IUPAC |
4-phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one |
InChI |
InChI=1S/C19H15NO/c21-18-12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)20-18/h1-11,17H,12H2,(H,20,21) |
Clave InChI |
OGSPQWXKUXOADY-UHFFFAOYSA-N |
SMILES |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
SMILES canónico |
C1C(C2=C(C3=CC=CC=C3C=C2)NC1=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




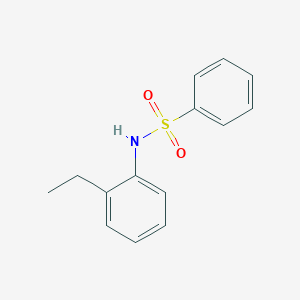

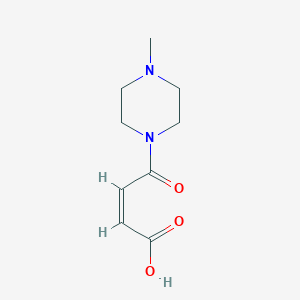
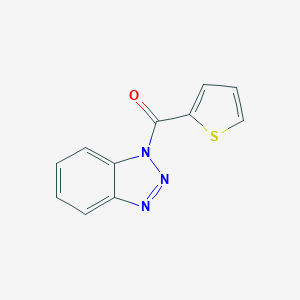
![3-[(4-Nitrobenzyl)oxy]benzaldehyde](/img/structure/B187586.png)
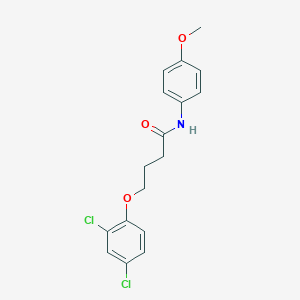
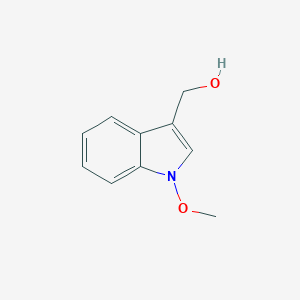
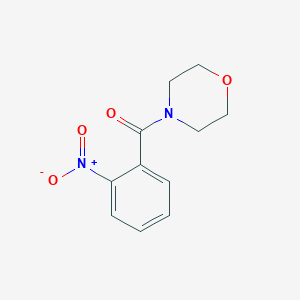
![Bis[4-(4-chlorophenoxy)phenyl] sulfone](/img/structure/B187590.png)
![1,6-Hexanedione, 1,6-bis[4-(pentyloxy)phenyl]-](/img/structure/B187593.png)
